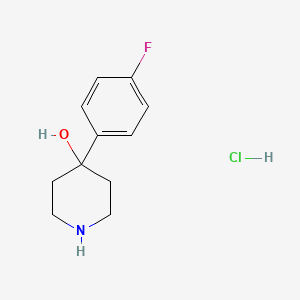

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

描述

Molecular Formula and Weight

The molecular formula of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is C₁₁H₁₅ClFNO , derived from the base compound 4-(4-fluorophenyl)piperidin-4-ol (C₁₁H₁₄FNO) with the addition of hydrochloric acid (HCl). The molecular weight of the hydrochloride salt is 231.69 g/mol , calculated as the sum of the base compound (195.23 g/mol) and HCl (36.46 g/mol).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClFNO | |

| Molecular Weight (g/mol) | 231.69 |

Systematic Nomenclature

The compound is systematically named This compound , reflecting its structural components:

- A piperidine ring (a six-membered amine heterocycle) substituted at the 4-position.

- A hydroxyl group (-OH) and a 4-fluorophenyl group (a benzene ring with a fluorine atom at the para position) attached to the same carbon (C4) of the piperidine ring.

- A hydrochloride salt , indicated by the presence of a chloride ion (Cl⁻) associated with the protonated amine group of the piperidine ring.

Alternative names include 4-(p-fluorophenyl)-4-hydroxypiperidine hydrochloride and 4-fluoro-α-(4-hydroxypiperidin-4-yl)benzene hydrochloride.

Structural Features

The compound’s structure is defined by the following key features:

- Piperidine Core : A six-membered ring containing five carbon atoms and one nitrogen atom.

- C4 Substitutions :

- Hydrochloride Salt Formation : The piperidine nitrogen is protonated (NH⁺), forming an ionic bond with a chloride counterion.

The SMILES notation for the compound is:

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl

This notation encodes the piperidine ring (C1CNCCC1), the hydroxyl and fluorophenyl substitutions at C4, and the chloride ion.

The InChI Key (a standardized chemical identifier) is:

QXWRXWPNHLIZBV-UHFFFAOYSA-N

This key uniquely represents the compound’s atomic connectivity and stereochemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Peaks corresponding to the piperidine ring protons (δ 1.5–2.5 ppm for CH₂ groups), the aromatic fluorophenyl protons (δ 6.8–7.2 ppm), and the hydroxyl proton (δ 4.5–5.0 ppm, broad).

- ¹³C NMR : Signals for the piperidine carbons (δ 20–50 ppm), the fluorophenyl carbons (δ 115–165 ppm), and the hydroxyl-bearing carbon (δ 70–80 ppm).

Mass Spectrometry (MS)

- High-Resolution MS : The base compound (C₁₁H₁₄FNO) exhibits a molecular ion peak at m/z 195.23, while the hydrochloride salt shows additional fragments corresponding to Cl⁻ (m/z 35.45).

- Collision Cross Section (CCS) : Predicted CCS values for adducts include 143.0 Ų for [M+H]⁺ (m/z 196.11) and 143.8 Ų for [M-H]⁻ (m/z 194.10).

Infrared (IR) Spectroscopy

- Strong absorption bands for O-H (3200–3600 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-H (2500–3000 cm⁻¹) stretches.

Crystallographic Data

Crystallographic data for this specific compound are limited in publicly available literature. However, analogous structures, such as 4-(4-chlorophenyl)piperidin-4-ol, crystallize in the monoclinic space group P2₁/c with unit cell parameters:

- a = 11.3706(10) Å

- b = 9.5204(8) Å

- c = 10.6164(9) Å

- β = 108.458(8)°.

These data suggest a hydrogen-bonded tetrameric arrangement stabilized by O-H···N and O-H···O interactions, which may also apply to the fluorophenyl derivative.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 116.4–117.6°C | |

| Boiling Point | 313.4 ± 42.0°C (predicted) | |

| Density | 1.173 ± 0.06 g/cm³ | |

| pKa | 14.06 ± 0.20 (predicted) | |

| Water Solubility | 340 mg/L (20°C) |

The compound exists as a white to off-white crystalline solid at room temperature. Its moderate water solubility (340 mg/L) and high predicted pKa (14.06) reflect the balance between hydrophilic (hydroxyl, ammonium) and hydrophobic (fluorophenyl) moieties.

属性

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMSNBDXDQRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374643 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-30-4 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3929-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Reduction of Tetrahydropyridine Precursors

One established method involves the reduction of 4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives. For example, 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is reacted with formaldehyde to introduce a hydroxymethyl group, forming 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine intermediates. Subsequent reduction yields the desired 4-(4-fluorophenyl)piperidin-4-ol structure. This method is described in patent WO2001002357A2, which also details purification steps involving extraction with dichloromethane, drying over anhydrous sodium sulfate, and evaporation to isolate the product with high purity.

Alkylation and Hydrolysis Routes

Another approach involves alkylation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane under basic conditions (potassium hydroxide or bicarbonate) in aqueous media, followed by heating to reflux. After reaction completion, organic extraction and acidification with hydrochloric acid precipitate the hydrochloride salt of the target compound. This method, detailed in US patent US4086234A, achieves yields ranging from 32.5% to over 80%, depending on scale and conditions. The process includes washing steps with acetone-toluene-methanol mixtures and recrystallization to ensure product purity.

Catalytic Hydrogenation of Benzyl-Protected Intermediates

Hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives using palladium on charcoal catalysts under mild conditions (around 30°C, atmospheric pressure) in solvents such as 2-propanol leads to the deprotection and formation of 4-(4-fluorophenyl)piperidin-4-ol. The hydrochloride salt is then formed by treatment with hydrogen chloride gas and recrystallization from solvent mixtures like butanone, acetone, and 2-propanol at low temperatures (-20°C). This method is described in US patent US3438991 and provides a route to high-purity hydrochloride salts.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 4-(4-chlorophenyl)piperidin-4-ol HCl, KOH, KI, 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | 55-102°C | 3.5 - 4.5 hours | 32.5-80.1 | Reflux under nitrogen atmosphere |

| Reduction (hydrogenation) | Pd/C catalyst, 2-propanol, H2 gas | ~30°C, atmospheric | Until H2 uptake | High | Mild conditions, catalyst recovery |

| Extraction and purification | Dichloromethane, sodium sulfate drying, acidification with HCl | Ambient to 0°C | Variable | - | Multiple washing and recrystallization |

- Extraction: Organic solvents such as dichloromethane, toluene, and diethyl ether are used to separate the product from aqueous phases.

- Drying: Anhydrous sodium sulfate or potassium carbonate is employed to remove residual water.

- Precipitation: Acidification with hydrochloric acid gas or aqueous HCl precipitates the hydrochloride salt.

- Recrystallization: Solvent mixtures (e.g., acetone-toluene-methanol, butanone-acetone-2-propanol) at controlled temperatures (-20°C to ambient) improve purity.

- Filtration and drying: Vacuum filtration and air drying finalize the isolation.

- The alkylation method with 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane provides a scalable route with moderate to high yields but requires careful control of temperature and atmosphere to avoid side reactions.

- Catalytic hydrogenation offers a clean and efficient deprotection step, yielding high-purity product suitable for pharmaceutical applications.

- Reduction of tetrahydropyridine intermediates allows for structural modifications and access to related analogs, useful in medicinal chemistry research.

- Purification protocols involving multiple solvent washes and recrystallizations are critical to achieving pharmaceutical-grade purity.

| Method | Key Reagents/Intermediates | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Reduction of tetrahydropyridines | 4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine + formaldehyde + reducing agents | Versatile, allows functionalization | Multi-step, requires careful control | Moderate to High |

| Alkylation with chlorobutane | 4-(4-chlorophenyl)piperidin-4-ol HCl + 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane + KOH/KHCO3 | Scalable, direct formation of target | Longer reaction times, moderate yield | 32.5 - 80.1 |

| Catalytic hydrogenation | Benzyl-protected tetrahydropyridine + Pd/C + H2 | Mild conditions, high purity | Requires catalyst handling | High |

The preparation of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride is well-documented through several synthetic routes involving reduction, alkylation, and catalytic hydrogenation. Each method offers distinct advantages in terms of yield, scalability, and purity. The choice of method depends on the desired scale, available starting materials, and downstream application requirements. Purification and crystallization steps are essential to obtain the hydrochloride salt in pharmaceutical-grade quality.

化学反应分析

Types of Reactions

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines .

科学研究应用

Synthesis Pathways

The synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride typically involves the following methods:

- Refluxing with Aryl Lithium Compounds : This method involves treating 1-benzyl-4-piperidone with aryl lithium compounds under nitrogen atmosphere, followed by hydrolysis to yield the desired piperidin-4-ol derivative .

- Hydrogenation Reactions : The compound can also be synthesized through debenzylation processes where intermediates are subjected to hydrogenation to produce the piperidin-4-ol form .

Antipsychotic and Neuroprotective Properties

One of the primary applications of this compound is in the development of antipsychotic medications. It serves as an intermediate in the synthesis of haloperidol, a well-known antipsychotic agent used to treat schizophrenia and acute psychosis . The compound's structural properties contribute to its efficacy in modulating neurotransmitter systems, particularly dopamine receptors.

Research on Androgen Receptor Regulation

Recent studies have identified this compound as a reagent in the discovery of AZD3514, an androgen receptor downregulator aimed at treating advanced prostate cancer . This highlights its potential role beyond traditional psychiatric uses, extending into oncology.

Study on Monoamine Transporters

A computational study explored the selectivity of various compounds, including derivatives of piperidine, on human monoamine transporters such as DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter). The findings indicated that modifications to the piperidine structure could enhance selectivity for specific transporters, suggesting a pathway for developing targeted antidepressants or stimulants .

Structure-Activity Relationship Studies

Research focusing on structure-activity relationships has demonstrated that variations in the fluorophenyl group significantly affect the biological activity of piperidine derivatives. This research is crucial for optimizing drug design and improving therapeutic outcomes in psychiatric disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antipsychotic Medications | Intermediate for haloperidol synthesis; modulates dopamine receptors |

| Cancer Treatment | Reagent for AZD3514, an androgen receptor downregulator |

| Neuropharmacology | Investigated for effects on monoamine transporters |

| Drug Design and Optimization | Structure-activity relationship studies for enhancing selectivity |

作用机制

The mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an androgen receptor down-regulator, which is useful in the treatment of advanced prostate cancer. Additionally, it may interact with other receptors and enzymes, leading to its neuroprotective and antipsychotic effects .

相似化合物的比较

Similar Compounds

Some compounds similar to 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride include:

- 4-(4-chlorophenyl)piperidin-4-ol

- 4-(4-bromophenyl)piperidin-4-ol

- 4-(4-methylphenyl)piperidin-4-ol

Uniqueness

What sets this compound apart is its specific fluorine substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in drug synthesis and other applications .

生物活性

4-(4-Fluorophenyl)piperidin-4-ol hydrochloride is a compound of notable interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

This compound is a piperidine derivative characterized by the presence of a fluorine atom on the phenyl ring. Its molecular structure contributes to its interaction with biological targets, influencing its activity as a central nervous system (CNS) depressant and analgesic agent.

CNS Activity

Research indicates that this compound exhibits significant CNS activity. It has been shown to act as a psychotropic agent , with effects that include sedation and analgesia. In preclinical studies, the compound demonstrated efficacy in reducing pain responses in rodent models, suggesting potential applications in pain management therapies .

Antidepressant Effects

The compound's influence on monoamine transporters has been explored, particularly its interaction with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Studies have indicated that it may inhibit SERT more effectively than other transporters, which could position it as a candidate for treating depression and anxiety disorders .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin, it enhances serotonergic signaling, which is crucial for mood regulation.

Study 1: Analgesic Efficacy

A study conducted on rodent models assessed the analgesic properties of the compound. The findings revealed that administration led to a statistically significant reduction in pain scores compared to control groups. The dose-response relationship was established, indicating effective doses ranging from 5 mg/kg to 20 mg/kg.

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Study 2: Antidepressant Activity

In another study focusing on its antidepressant effects, researchers evaluated the compound's impact on behavior in forced swim tests. Results showed that higher doses significantly reduced immobility time, suggesting an antidepressant-like effect.

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| 10 | 90 |

| 20 | 60 |

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising therapeutic effects, it also poses risks at higher concentrations. Studies have reported instances of sedation and respiratory depression in animal models at elevated doses, necessitating careful consideration during clinical development.

常见问题

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine derivatives with 4-fluorophenyl precursors under basic conditions (e.g., triethylamine or NaOH). For example:

- Step 1: React 4-fluorophenylmagnesium bromide with a protected piperidin-4-one to form 4-(4-fluorophenyl)piperidin-4-ol.

- Step 2: Hydrochloride salt formation via HCl gas or aqueous HCl in anhydrous ethanol.

Optimization Strategies:

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Grignard Addition | 65–75 | ≥95 | THF, –20°C, N₂ atmosphere | |

| Reductive Amination | 70–80 | ≥98 | NaBH₃CN, MeOH, RT |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- Thermal Analysis:

Q. What are the primary pharmacological targets or mechanisms associated with this compound?

Methodological Answer: Structural analogs suggest potential interactions with:

Q. Table 2: Pharmacological Activity of Analogues

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperidin-4-ol | SSAO | 120 ± 15 | |

| Trifluperidol HCl (Fluorophenyl) | Dopamine D₂ | 8.2 ± 1.3 |

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of this compound?

Methodological Answer:

- Experimental Design:

- Use radiolabeled ¹⁸F or ³H isotopes to track metabolic pathways in hepatocyte assays .

- Compare results across species (rat vs. human microsomes) to identify interspecies variability.

- Data Reconciliation:

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer:

- Process Control:

- Quality Assurance:

- Standardize crystallization conditions (e.g., anti-solvent: n-heptane) to ensure consistent particle size distribution .

Q. How does para-fluorine substitution influence receptor binding compared to chloro or methoxy analogs?

Methodological Answer:

- Computational Analysis:

- Experimental Validation:

- Synthesize analogs (chloro, methoxy) and measure binding constants via SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。